molecular formula C15H9N B8359922 9-(Cyanomethylene)fluorene CAS No. 4425-74-5

9-(Cyanomethylene)fluorene

Cat. No. B8359922
M. Wt: 203.24 g/mol
InChI Key: XTJGJRUQZFMXLP-UHFFFAOYSA-N
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Patent
US08324396B2

Procedure details

528 mg of NaH (in a 55-65% suspension in oil; 13.2 mmol, 2.2 eq) in suspension in 20 mL of DME were introduced into a 100 mL Woulff bottle equipped with a straight condenser. 1.94 mL of diethyl cyanomethylphosphonate (12 mmol, 2 eq) in solution in 5 mL of DME were then added dropwise. After the release of gas, the reaction medium was heated under reflux for 15 min, then 1.08 g of fluoren-9-one (6 mmol, 1 eq) in solution in 5 mL of DME were added dropwise. After refluxing for 2 hours, the reaction was stopped by addition of 40 mL of an aqueous ammonium chloride solution. The medium was taken up with ethyl acetate, and the aqueous phase was extracted with ethyl acetate. The organic phases were collected, dried over MgSO4, filtered and concentrated. The fluoren-9-ylidene-acetonitrile was purified by chromatography over silica gel (CH2Cl2/heptane elution gradient: 80/20).
Name
Quantity
528 mg
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.94 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
1.08 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([CH2:5]P(=O)(OCC)OCC)#[N:4].[CH:14]1[C:26]2[C:25](=O)[C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[C:18]=2[CH:17]=[CH:16][CH:15]=1.[Cl-].[NH4+]>COCCOC.C(OCC)(=O)C>[CH:14]1[C:26]2[C:25](=[CH:5][C:3]#[N:4])[C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[C:18]=2[CH:17]=[CH:16][CH:15]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
528 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.94 mL
Type
reactant
Smiles
C(#N)CP(OCC)(OCC)=O
Name
Quantity
5 mL
Type
solvent
Smiles
COCCOC
Step Four
Name
Quantity
1.08 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)=O
Name
Quantity
5 mL
Type
solvent
Smiles
COCCOC
Step Five
Name
Quantity
40 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
COCCOC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a straight condenser
TEMPERATURE
Type
TEMPERATURE
Details
After the release of gas, the reaction medium was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phases were collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The fluoren-9-ylidene-acetonitrile was purified by chromatography over silica gel (CH2Cl2/heptane elution gradient: 80/20)

Outcomes

Product
Name
Type
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)=CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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